molecular formula C16H15N7O2S B5111214 3-(3-Methyl-5-nitroimidazol-4-yl)sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile

3-(3-Methyl-5-nitroimidazol-4-yl)sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile

Cat. No.: B5111214
M. Wt: 369.4 g/mol
InChI Key: OLLRGQXUVKKAFK-UHFFFAOYSA-N
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Description

3-(3-Methyl-5-nitroimidazol-4-yl)sulfanyl-1,4,6-triazatricyclo[75002,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile is a complex organic compound that features a unique combination of imidazole and triazine rings

Preparation Methods

The synthesis of 3-(3-Methyl-5-nitroimidazol-4-yl)sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the nitro group and the sulfanyl group. The triazine ring is then constructed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

3-(3-Methyl-5-nitroimidazol-4-yl)sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

IUPAC Name

3-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2S/c1-21-9-20-14(23(24)25)16(21)26-15-13-12(18-8-19-15)10(7-17)11-5-3-2-4-6-22(11)13/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLRGQXUVKKAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1SC2=NC=NC3=C2N4CCCCCC4=C3C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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